2-Bromo-4-methyl-5-phenylthiazole
Description
2-Bromo-4-methyl-5-phenylthiazole (CAS 412923-45-6) is a brominated thiazole derivative with the molecular formula C₁₀H₈BrNS and a molecular weight of 254.15 g/mol . Its structure features a thiazole ring substituted with a bromine atom at position 2, a methyl group at position 4, and a phenyl group at position 5 (Figure 1).
Properties
Molecular Formula |
C10H8BrNS |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-bromo-4-methyl-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
OPGKQKVVTVJLJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-5-phenylthiazole typically involves the bromination of 4-methyl-5-phenylthiazole. One common method includes the reaction of 4-methyl-5-phenylthiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2-position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methyl-5-phenylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of suitable catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-4-methyl-5-phenylthiazole derivatives.
Scientific Research Applications
2-Bromo-4-methyl-5-phenylthiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-5-phenylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the thiazole ring play crucial roles in these interactions, often through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Structural Formula :
- SMILES : CC1=C(N=C(S1)Br)C2=CC=CC=C2
- InChIKey: RNOQQISGUQUJMQ-UHFFFAOYSA-N
The following analysis compares 2-bromo-4-methyl-5-phenylthiazole with structurally related thiazole derivatives, focusing on their chemical properties, synthesis, and applications.
Structural Analogues and Substituent Effects
2-Amino-5-bromo-4-methylthiazole (CAS 3034-57-9)
- Molecular Formula : C₄H₅BrN₂S
- Key Differences: Replaces the phenyl group with an amino (-NH₂) group at position 4.
- Impact: The amino group enhances nucleophilic reactivity, making this compound more reactive in substitution reactions compared to the phenyl-substituted analogue. It also increases solubility in polar solvents .
Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS 22900-83-0)
- Molecular Formula: C₇H₈BrNO₂S
- Key Differences : Features an ethyl carboxylate (-COOEt) group at position 5 instead of phenyl.
- This compound is more polar, affecting its partitioning in biological systems .
5-Bromo-2-ethyl-4-methylthiazole (CAS 863190-90-3)
- Molecular Formula : C₆H₈BrNS
- Key Differences : Substitutes the phenyl group with an ethyl (-CH₂CH₃) group at position 5.
- Impact : The ethyl group increases hydrophobicity compared to the phenyl analogue but lacks aromatic conjugation, reducing π-π stacking interactions in solid-state structures .
Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Key Observations :
- The phenyl group in this compound significantly increases hydrophobicity (LogP = 3.2), making it suitable for membrane penetration in drug design.
- Polar substituents (e.g., -NH₂, -COOEt) reduce LogP and enhance aqueous solubility .
Reactivity Comparison
- Nucleophilic Substitution : The bromine atom at position 2 is susceptible to substitution by amines (e.g., secondary amines), similar to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole .
- Electrophilic Aromatic Substitution : The methyl and phenyl groups activate the thiazole ring at specific positions. For example, nitration occurs preferentially at the para position of the phenyl group .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Bromo-4-methyl-5-phenylthiazole, and how can reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves halogenation of precursor thiazoles or cyclization reactions. For example, bromination of 4-methyl-5-phenylthiazole derivatives using bromine or N-bromosuccinimide (NBS) in solvents like tetrahydrofuran (THF) at low temperatures (0–5°C) can achieve selective bromination . Key factors affecting yield include:
- Temperature control : Higher temperatures may lead to over-bromination or decomposition.
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity in electrophilic substitution .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) enhances purity .
Evidence from multi-step syntheses (e.g., coupling with benzoimidazoles) highlights the importance of stepwise monitoring via TLC and NMR to confirm intermediate structures .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Answer:
Structural validation relies on spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine-induced deshielding of adjacent protons) .
- X-ray crystallography : Single-crystal studies reveal bond angles, dihedral angles, and packing interactions. For example, the thiazole ring in related brominated analogs shows a dihedral angle of ~36° with the phenyl group, influencing molecular rigidity .
- Elemental analysis : Matches between calculated and experimental C/H/N/Br content (e.g., ±0.3% deviation) confirm purity .
Advanced: How does this compound serve as a building block in medicinal chemistry, particularly for bioactive heterocycles?
Answer:
The bromine atom at the 2-position is a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into pharmacophores. Examples include:
- Antimicrobial agents : Coupling with triazole or pyrazole moieties enhances activity against Staphylococcus aureus (MIC: 4–8 µg/mL) .
- Anticancer scaffolds : Functionalization with benzothiazole azo groups improves DNA intercalation, as shown in cytotoxicity assays (IC₅₀: 12–25 µM against MCF-7 cells) .
Methodological note: Pd-catalyzed couplings require anhydrous conditions and ligands like PPh₃ to prevent debromination .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?
Answer:
Co-elution with byproducts or degradation products in HPLC/GC analyses is common. Strategies include:
- Mobile phase optimization : Acetonitrile/water (70:30) with 0.1% formic acid improves resolution in reverse-phase HPLC .
- Mass spectrometry : LC-ESI-MS/MS in MRM mode (e.g., m/z 268 → 171 for quantification) enhances specificity .
- Stability studies : Storage at −20°C in amber vials minimizes photodegradation, as bromothiazoles are light-sensitive .
Advanced: How can computational modeling predict the reactivity and biological targets of this compound derivatives?
Answer:
Density functional theory (DFT) and molecular docking are critical:
- DFT : Calculates electrophilicity indices (e.g., ω = 5.2 eV for the bromine site), guiding nucleophilic substitution pathways .
- Docking studies : AutoDock Vina predicts binding to E. coli dihydrofolate reductase (docking score: −9.2 kcal/mol) or HER2 kinase (PDB: 3RCD), aligning with experimental IC₅₀ data .
- MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments .
Advanced: How do structural modifications (e.g., substituent effects) alter the biological activity of this compound derivatives?
Answer:
Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., -CF₃ at the 4-position) enhance antimicrobial potency but reduce solubility .
- Phenyl ring substitution : Para-fluoro or methoxy groups improve CNS penetration (logP: 2.8 vs. 3.5 for unmodified analogs) .
- Heterocycle fusion : Incorporating pyridone rings increases anti-inflammatory activity (COX-2 inhibition: 78% at 10 µM) .
Advanced: How are contradictions in reported biological data for this compound derivatives resolved?
Answer:
Discrepancies often stem from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Re-evaluate activity using CLSI guidelines for antimicrobial testing .
- Metabolite profiling : LC-HRMS identifies degradation products that may interfere with activity .
- Crystallographic validation : Confirm active conformations to rule out polymorphic effects .
Basic: What safety and handling protocols are essential for this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
